

Cefaclor: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically linked to its unique molecular architecture and inherent chemical properties. This technical guide provides an in-depth exploration of the molecular structure and physicochemical characteristics of **Cefaclor**, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure

Cefaclor, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the anhydrous form is C₁₅H₁₄ClN₃O₄S.[1] It is often supplied as a monohydrate, with the formula C₁₅H₁₄ClN₃O₄S·H₂O.[2][3]

The core structure consists of a dihydrothiazine ring fused to a β -lactam ring. Key structural features that dictate its biological activity and chemical properties include:

• β-Lactam Ring: This four-membered ring is the pharmacophore responsible for the antibacterial activity of **Cefaclor**. Its inherent ring strain makes it susceptible to nucleophilic

attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis.

- Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences the antibacterial spectrum and potency of the antibiotic.
- Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the molecule against some β-lactamases and modulates its pharmacokinetic properties.

The crystalline form of **Cefaclor** is often a dihydrate.[4] Its solid-state chemistry has been elucidated, revealing specific bond lengths, angles, and conformations that are typical for cephalosporins.[4]

Chemical Properties

The chemical properties of **Cefaclor** are crucial for its formulation, stability, and in vivo behavior. A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	C15H14ClN3O4S (anhydrous)	[1]
C ₁₅ H ₁₄ ClN ₃ O ₄ S·H ₂ O (monohydrate)	[2][3]	
Molecular Weight	367.81 g/mol (anhydrous)	[1]
385.82 g/mol (monohydrate)	[2][5][6][7]	
Melting Point	327 °C	[1]
Solubility	Slightly soluble in water. Practically insoluble in methanol, ethanol, chloroform, and benzene.	
pKa (Strongest Acidic)	3.03	[7]
pKa (Strongest Basic)	7.23	[7]
CAS Number	53994-73-3 (anhydrous)	[1]
70356-03-5 (monohydrate)	[7]	

Experimental Protocols

This section details the methodologies for determining the key chemical properties of **Cefaclor**.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A standard method for determining the melting point of a crystalline solid like **Cefaclor** involves the following steps:

- Sample Preparation: A small amount of the finely powdered Cefaclor is packed into a capillary tube, which is sealed at one end.
- Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus.

- Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (the onset of melting)
 and the temperature at which the entire solid has turned into a clear liquid (the completion of
 melting) are recorded. This range represents the melting point of the substance. For a pure
 compound, this range is typically narrow.

Solubility Determination

The solubility of **Cefaclor** can be determined using various methods. One detailed approach involves the determination of the solubility parameter by measuring the mole fraction solubility in different solvent blends.

- Solvent Preparation: A series of solvent blends with varying polarities are prepared. For example, mixtures of water and propylene glycol in different ratios can be used.
- Equilibration: An excess amount of **Cefaclor** is added to each solvent blend in a sealed container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.
- Sample Analysis: After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of **Cefaclor** in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility
 parameter of Cefaclor is then estimated from the peak of the mole fraction solubility versus
 the solvent blend solubility parameter plot.

pKa Determination

The acid dissociation constants (pKa) of **Cefaclor**, which has both acidic (carboxylic acid) and basic (amino group) functionalities, can be determined experimentally using potentiometric titration or spectrophotometry.[8]

Potentiometric Titration:

- Solution Preparation: A known concentration of **Cefaclor** is dissolved in a suitable solvent, typically water or a co-solvent system.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

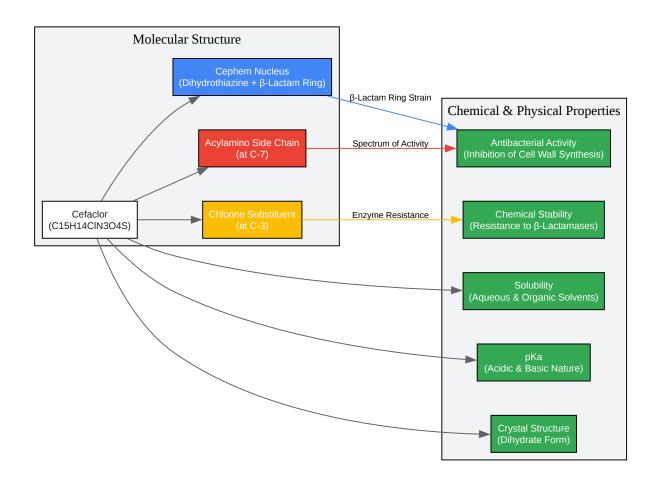
Spectrophotometry:

- Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.
- Sample Preparation: A constant concentration of **Cefaclor** is added to each buffer solution.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.
- Data Analysis: The absorbance at a specific wavelength, where the protonated and deprotonated forms of Cefaclor have different molar absorptivities, is plotted against the pH.
 The pKa value can then be determined from the resulting sigmoidal curve.[9]

Crystal Structure Analysis

The three-dimensional arrangement of atoms in the **Cefaclor** dihydrate crystal has been determined by single-crystal X-ray diffraction.[4]

- Crystal Growth: Single crystals of **Cefaclor** dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.



Computational methods, such as direct methods or Patterson methods, are employed. The initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density Functional Theory with dispersion correction (DFT-D) calculations can also be used to complement and refine the experimental data.[10]

Visualization of Cefaclor's Structural-Property Relationships

The following diagram illustrates the relationship between the core chemical structure of **Cefaclor** and its key chemical and physical properties.

Click to download full resolution via product page

Cefaclor's Structure-Property Relationship

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of **Cefaclor**. Understanding these fundamental aspects is paramount for the rational design of new derivatives, the development of stable and effective formulations, and the interpretation of its biological activity. The experimental protocols outlined herein offer a

practical framework for the characterization of **Cefaclor** and related compounds in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cefaclor | C15H14ClN3O4S | CID 51039 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Solid-state chemistry and crystal structure of cefaclor dihydrate PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cefaclor Monohydrate | C15H16ClN3O5S | CID 51038 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Structures of cefradine dihydrate and cefaclor dihydrate from DFT-D calculations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefaclor: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com